(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol
Description
Historical Context and Evolution of Spirocyclic Steroid Scaffolds
The development of spirocyclic steroids traces its origins to mid-20th-century efforts to modify natural steroid hormones for improved pharmacokinetics. Early milestones included the synthesis of spironolactone, a 17α-spirolactone derivative of progesterone, which demonstrated potent antimineralocorticoid activity by leveraging its spirocyclic rigidity to block aldosterone receptors. This breakthrough highlighted the potential of spiro junctions to confer metabolic stability while preserving core steroidal interactions.
By the early 2000s, advances in heterocyclic chemistry enabled the systematic exploration of spiro annelation across steroid positions. For instance, Wüst et al. (2003) synthesized 17-spirooxetane derivatives from hydrocortisone, achieving enhanced Hedgehog signaling inhibition through oxetane-induced conformational restraint. Subsequent work by López et al. demonstrated that spiropyrrolidine derivatives of 17α-methyltestosterone exhibited improved aromatase inhibition compared to non-spiro analogs, underscoring the role of spirocycles in modulating enzymatic selectivity.
Modern synthetic strategies, such as ring-closing metathesis and microwave-assisted cyclization, have expanded access to diverse spiro frameworks. A 2023 review cataloged over 50 spiro heterocyclic steroids, including four- to seven-membered rings containing oxygen, nitrogen, or sulfur atoms. These innovations have positioned spirosteroids as versatile scaffolds for targeting nuclear receptors, kinases, and epigenetic regulators.
Properties
IUPAC Name |
(1'R,5'S,6'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14,16,21H,2-4,6-12H2,1H3/t13?,14?,16-,17-,18+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNXSCWHWRADDM-NXJMWEIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2O)CCC45C3(O4)CCC6(C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3C(C1CC[C@@H]2O)CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol is a complex organic molecule with potential biological significance. Its unique structure suggests various biological activities that warrant investigation. This article aims to summarize the known biological activities associated with this compound based on available literature.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its intricate stereochemistry. The presence of multiple rings and functional groups contributes to its potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.58 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance:
- Mechanism of Action : Compounds with epoxy and hydroxyl groups have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study involving derivatives of phenanthrene analogs demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Some studies suggest that compounds related to this structure may have anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that these compounds can downregulate the expression of TNF-alpha and IL-6 in macrophages .
- Case Study : A derivative was tested in animal models for rheumatoid arthritis and showed reduced swelling and joint destruction .
Neuroprotective Effects
Recent investigations into neuroprotective properties have highlighted the potential of this compound:
- Mechanism : The compound may exert protective effects against oxidative stress-induced neuronal damage.
- Case Study : In a rodent model of neurodegeneration induced by toxins, administration of the compound resulted in improved cognitive function and reduced neuronal loss .
Antimicrobial Activity
Preliminary studies suggest antimicrobial properties against various pathogens:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar polycyclic structures exhibit significant anticancer properties. The unique stereochemistry of (5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis.
Case Study:
A study conducted on a series of dioxolan derivatives showed that modifications to the dioxolane ring could enhance cytotoxicity against breast cancer cells. The results suggested that the compound's structure could be optimized for better efficacy against various cancer types .
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored due to its ability to modulate immune responses. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.
Case Study:
In vitro studies revealed that certain derivatives of dioxolan compounds could significantly reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may hold promise for developing new anti-inflammatory therapies .
Environmental Science Applications
1. Biodegradation of Hydrocarbons
The compound's structural features may play a role in the biodegradation processes of polycyclic aromatic hydrocarbons (PAHs). Understanding its behavior in microbial metabolism can provide insights into bioremediation strategies for contaminated environments.
Case Study:
Research has shown that similar compounds can be utilized by specific microbial communities to degrade complex hydrocarbons in marine environments. This indicates the potential for using this compound as a model compound for studying biodegradation pathways .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Reactivity and Bioactivity
Epoxide vs. Dioxolane :
- The target’s 5,10-epoxide () is more reactive than the 1,3-dioxolane in CAS 19592-55-3 (), enabling nucleophilic ring-opening reactions for covalent binding to biological targets. However, the dioxolane analog offers superior metabolic stability due to reduced ring strain .
- Ethynyl Group : The ethynyl-substituted derivative () introduces a terminal alkyne for click chemistry applications, contrasting with the target’s epoxide-mediated reactivity .
Q & A
How can the stereochemical configuration of the compound be experimentally determined?
Methodological Answer:
The stereochemistry can be resolved using nuclear magnetic resonance (NMR) spectroscopy combined with X-ray crystallography. For NMR, analyze coupling constants and nuclear Overhauser effect (NOE) correlations to infer spatial arrangements of substituents. Cross-validate with X-ray crystallography to unambiguously assign absolute configurations, leveraging databases like NIST Standard Reference Data for spectral comparisons .
What analytical techniques are recommended for assessing the purity and structural integrity of this compound?
Methodological Answer:
High-performance liquid chromatography–mass spectrometry (HPLC-MS) is ideal for purity assessment, detecting impurities at trace levels. Gas chromatography (GC) with flame ionization detection (FID) can quantify volatile derivatives. For structural confirmation, use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and high-resolution mass spectrometry (HRMS) to verify molecular formula. Cross-reference spectral data with authoritative databases like NIST .
How should researchers design experiments to evaluate the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL:
- Phase 1 (Lab): Study hydrolysis, photolysis, and biodegradation under controlled conditions (e.g., OECD 301D for biodegradability).
- Phase 2 (Field): Monitor environmental partitioning (soil/water/sediment) using isotope-labeled analogs and liquid scintillation counting.
- Phase 3 (Modeling): Employ quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation .
What advanced methods can elucidate non-covalent interactions influencing the compound’s reactivity?
Methodological Answer:
Use X-ray crystallography to visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal lattices. Pair with density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with biological targets .
How can the stability of this compound under varying storage conditions be systematically evaluated?
Methodological Answer:
Conduct accelerated stability studies per ICH guidelines:
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds.
- Photostability: Expose samples to UV-Vis light (ICH Q1B) and analyze degradation via HPLC.
- Humidity Testing: Store at 75% relative humidity (40°C) and monitor hydrolysis products (e.g., via LC-MS). Reference decomposition products (e.g., CO, CO₂) noted in safety data sheets .
What experimental strategies optimize the synthesis of this compound while minimizing byproducts?
Methodological Answer:
Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Monitor reaction progress in real-time with in-situ FTIR or Raman spectroscopy .
How can researchers investigate the compound’s interaction with enzymatic targets?
Methodological Answer:
Use molecular docking simulations (AutoDock Vina, Schrödinger Suite) to predict binding modes. Validate with kinetic assays (e.g., Michaelis-Menten plots) and inhibitor potency (IC₅₀) measurements. For allosteric effects, employ Förster resonance energy transfer (FRET)-based biosensors. Cross-reference related steroid derivatives’ biological activity, such as lanosterol analogs .
What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators (N100/P3) if aerosol generation is possible.
- Ventilation: Perform reactions in fume hoods with negative pressure.
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid drainage contamination. Refer to safety protocols in SDS documents for emergency response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
